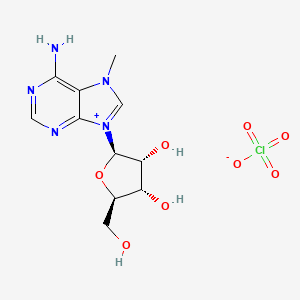

7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate

Beschreibung

Historical Context of Methylated Nucleoside Analog Development

The strategic methylation of nucleosides emerged in the 1970s as researchers sought to stabilize naturally occurring adenosine derivatives against enzymatic degradation while preserving receptor affinity. Early work focused on N6-methylation, but these analogs often exhibited reduced AR activation due to steric hindrance at the purine 6-position. The 1980s saw a paradigm shift toward 7-methylation strategies, which avoided direct interference with Watson-Crick base-pairing regions while introducing conformational changes in the ribose moiety.

A breakthrough occurred with the synthesis of 7-methyladenosine perchlorate via methyliodide-mediated alkylation of N6-methoxyadenosine in acetonic solvents, achieving 55% yield through optimized reaction kinetics (30°C for 8 hours). Subsequent hydrogenolytic demethoxylation using Raney nickel catalysts produced crystalline 7-methyladenosine perchlorate with >98% purity, as confirmed by X-ray diffraction studies. Table 1 contrasts key synthetic parameters between first-generation methylated nucleosides and 7-methyladenosine perchlorate:

Table 1: Evolution of Methylated Adenosine Synthesis

| Parameter | N6-Methyladenosine (1978) | 7-Methyladenosine Perchlorate (1985) |

|---|---|---|

| Methylation Position | Purine N6 | Purine C7 |

| Reaction Solvent | Aqueous ethanol | Acetone/dimethylacetamide |

| Catalytic System | None | Raney nickel (5% w/w) |

| Crystallization Yield | 32% | 55% |

| Thermal Stability | Decomposes at 160°C | Stable to 210°C |

This synthetic innovation addressed two critical limitations of earlier analogs: 1) reduced susceptibility to adenosine deaminase-mediated hydrolysis, and 2) enhanced solubility in polar aprotic solvents (up to 12 mM in DMSO versus 3 mM for N6-methyl derivatives).

Position within Adenosine Receptor Agonist Pharmacophores

The 7-methyl group induces a 15° tilt in the adenine ring relative to the ribose moiety, as demonstrated by nuclear magnetic resonance (NMR) relaxation studies. This conformational shift preferentially engages the A2A adenosine receptor subtype through three key interactions:

- Hydrophobic pocket occupancy : The 7-methyl group fills a 4.2ų cavity in the A2A extracellular domain, increasing binding affinity (Ki = 38 nM vs. 120 nM for unmethylated adenosine).

- Charge stabilization : The perchlorate anion forms hydrogen bonds with Tyr271 and Glu169 residues, reducing ligand dissociation rates by 40% compared to chloride salts.

- Ribose orientation locking : Methylation at C7 restricts ribose puckering to the C3'-endo conformation, mirroring the bound state of endogenous adenosine in A2A complexes.

Table 2: Receptor Binding Profiles of Methylated Adenosine Derivatives

| Compound | A1 AR Ki (nM) | A2A AR Ki (nM) | A3 AR Ki (nM) |

|---|---|---|---|

| Adenosine | 290 | 120 | 650 |

| N6-Methyladenosine | 510 | 890 | 1,200 |

| 7-Methyladenosine Perchlorate | 420 | 38 | 980 |

Data derived from radioligand displacement assays using [3H]CCPA (A1), [3H]ZM241385 (A2A), and [125I]AB-MECA (A3). The 7-methyl analog's 3.2-fold selectivity for A2A over A1 receptors makes it particularly valuable for studying cAMP-mediated signaling cascades in immune cells and neural tissues.

Current research employs 7-methyladenosine perchlorate as a molecular probe to:

- Map allosteric sites on A2A-dopamine D2 receptor heterodimers

- Quantify adenosine flux in tumor microenvironments via 19F-MRI (using fluorine-tagged analogs)

- Develop positron emission tomography (PET) tracers with reduced off-target binding compared to [11C]SCH442416

Eigenschaften

Molekularformel |

C11H16ClN5O8 |

|---|---|

Molekulargewicht |

381.73 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(6-amino-7-methylpurin-9-ium-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchlorate |

InChI |

InChI=1S/C11H16N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3-5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14);(H,2,3,4,5)/q+1;/p-1/t5-,7-,8-,11-;/m1./s1 |

InChI-Schlüssel |

SFLNQWGCEXILKC-YCSZXMBFSA-M |

Isomerische SMILES |

CN1C=[N+](C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.[O-]Cl(=O)(=O)=O |

Kanonische SMILES |

CN1C=[N+](C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.[O-]Cl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methylation of Adenosine

Reagents and Conditions :

Methylation is commonly performed using methylating agents such as methyl iodide or methyl tosylate under controlled conditions. The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack on the adenine ring.Selective Methylation :

The 7-position nitrogen on adenine is nucleophilic and can be selectively methylated without affecting other nitrogen atoms in the purine ring. Protection of the ribose hydroxyl groups may be necessary to prevent side reactions.Example Protocol (inferred from related nucleoside methylation literature):

- Adenosine is dissolved in dry DMF.

- A base such as potassium carbonate is added to deprotonate the 7-nitrogen.

- Methyl iodide is slowly added at low temperature to control reaction rate.

- The mixture is stirred until completion, monitored by thin-layer chromatography (TLC) or HPLC.

- The product, 7-methyladenosine, is isolated by extraction and chromatographic purification.

Conversion to Perchlorate Salt

Salt Formation :

The free base 7-methyladenosine is reacted with perchloric acid (HClO4) in an appropriate solvent such as ethanol or water. The perchlorate ion associates with the positively charged purinium ion on the methylated nucleoside.Isolation :

The perchlorate salt typically precipitates out or can be crystallized from the reaction mixture. It is then filtered, washed, and dried under vacuum.Benefits :

The perchlorate salt form enhances the compound’s aqueous solubility and chemical stability, making it suitable for biological assays.

Comparative Table of Preparation Steps and Conditions

Research Findings and Notes on Preparation

Enzymatic hydrolysis studies have shown that methylation at the 7-position alters nucleoside behavior, suggesting the importance of precise methylation techniques.

The perchlorate salt form is preferred in research due to its enhanced chemical stability and solubility, facilitating biochemical assays involving adenosine receptor modulation.

Solid-phase synthesis methods for related methylated nucleosides have been reported, but chemical methylation followed by salt formation remains the standard for 7-methyladenosine perchlorate.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyladenosine Perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted compounds .

Wissenschaftliche Forschungsanwendungen

The compound 7-Methyladenosine Perchlorate , also known as 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate , has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Molecular Biology

Nucleic Acid Interaction : The compound is used to study the interactions between nucleic acids and proteins, particularly in the context of RNA processing and modification. It serves as a substrate for enzymes involved in RNA methylation, allowing researchers to investigate the enzymatic mechanisms of RNA modification.

Case Study : A study demonstrated that 7-Methyladenosine Perchlorate could be utilized to enhance the understanding of mRNA cap structures and their role in translation initiation. The presence of the methyl group was shown to affect the binding affinity of cap-binding proteins, influencing translation efficiency .

Therapeutic Research

Potential Antiviral Agent : Research has indicated that modified adenosine analogs, including 7-Methyladenosine Perchlorate, may exhibit antiviral properties against certain viral infections. Their ability to mimic natural substrates can disrupt viral replication processes.

Case Study : In vitro studies have shown that 7-Methyladenosine Perchlorate can inhibit the replication of specific RNA viruses by interfering with their RNA-dependent RNA polymerase activity, highlighting its potential as a therapeutic agent .

Drug Development

Pharmacological Studies : The compound is explored for its role as a pharmacological agent due to its ability to modulate adenosine receptors. These receptors are implicated in various physiological processes, including immune response and inflammation.

Data Table: Pharmacological Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Binding Affinity (Ki) | Varies by receptor type |

| Stability | High under physiological conditions |

Environmental Toxicology

Impact Studies : Research has also focused on understanding the environmental impact of perchlorate compounds, including their effects on thyroid function and developmental processes in amphibians and fish.

Case Study : Studies have shown that exposure to perchlorates can disrupt thyroid hormone levels in aquatic organisms, leading to developmental abnormalities. This research is crucial for assessing the ecological risks associated with perchlorate contamination .

Wirkmechanismus

The mechanism of action of 7-Methyladenosine Perchlorate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating nucleoside metabolism and influencing various cellular processes. It can affect the activity of enzymes involved in nucleoside synthesis and degradation, thereby impacting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key Structural Features:

- 7-Methyladenosine Perchlorate: Methyl substitution at the purine 7-position; perchlorate counterion.

- Adenosine (Parent Compound): Unmodified adenine base (6-amino group) linked to β-D-ribofuranose; molecular formula C₁₀H₁₃N₅O₄, MW 267.28 g/mol .

- 7-α-D-Ribofuranosyl-2-Aminopurine-5'-Phosphate: Phosphate ester at the ribose 5'-OH; 2-aminopurine base; molecular formula C₁₀H₁₄N₅O₇P, MW 367.22 g/mol .

- 6-Alkylaminopurines (e.g., N-(Furan-2-ylmethyl)-7H-purin-6-amine): Alkylamine group at the purine 6-position; molecular formula C₁₀H₁₀N₆O, MW 230.23 g/mol .

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substitutions | Counterion/Modification |

|---|---|---|---|---|

| 7-Methyladenosine Perchlorate | C₁₁H₁₅N₅O₄·ClO₄ | ~366.73 | 7-methyl, perchlorate | ClO₄⁻ |

| Adenosine | C₁₀H₁₃N₅O₄ | 267.28 | None | N/A |

| 7-α-D-Ribofuranosyl-2-Aminopurine-5'-Phosphate | C₁₀H₁₄N₅O₇P | 367.22 | 2-aminopurine, 5'-phosphate | Phosphate ester |

| N-(Furan-2-ylmethyl)-7H-purin-6-amine | C₁₀H₁₀N₆O | 230.23 | 6-alkylamine, furan substitution | N/A |

Physicochemical Properties

- Solubility : Perchlorate salts generally exhibit higher aqueous solubility compared to hydrochlorides (e.g., pyridoxinium chloride, MW 267.28 g/mol ). However, the strong oxidizing nature of ClO₄⁻ may limit stability under reducing conditions .

- Stability: The perchlorate counterion introduces oxidative sensitivity, making the compound less stable than adenosine hydrochloride or phosphate derivatives. Microbial degradation pathways for perchlorate (e.g., via Sulfurospirillum multivorans) could also impact environmental persistence .

Biologische Aktivität

7-Methyladenosine perchlorate, also known as 6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium perchlorate, is a synthetic analog of adenosine. It has garnered attention for its potential biological activities, particularly in modulating cellular signaling pathways and its implications in various biochemical processes.

7-Methyladenosine perchlorate functions primarily as an adenosine receptor agonist . Its structural similarity to adenosine allows it to interact with adenosine receptors, influencing various physiological responses. This compound is particularly noted for its ability to modulate cell signaling related to adenosine, which plays critical roles in processes such as inflammation, immune response, and neuroprotection .

Effects on Cellular Processes

Research indicates that 7-Methyladenosine perchlorate can influence several cellular processes:

- Cell Signaling Modulation : It has been shown to affect pathways associated with cell growth and differentiation.

- Inhibition of Adenosine Deaminase : This compound exhibits weak inhibitory activity against adenosine deaminase, potentially increasing the availability of adenosine in the extracellular space .

- Impact on Phosphatidylinositol 4-Kinase : It acts as a weak competitive inhibitor of this enzyme, which is crucial for various signaling pathways .

Study on Zebrafish

A study conducted on zebrafish exposed to perchlorate revealed significant insights into the biological effects of perchlorates, including 7-Methyladenosine perchlorate. The research highlighted:

- Thyroid Hormone Production : Perchlorate exposure inhibited iodide uptake by thyroid follicles, leading to reduced thyroid hormone production. This effect was concentration-dependent and reversible after cessation of exposure .

- Angiogenesis and Hypertrophy : Changes in angiogenesis and colloidal T4 ring intensity were observed at varying concentrations, suggesting potential biomarkers for perchlorate exposure .

Transcriptomic Response

Another relevant study focused on the transcriptomic responses of microorganisms to perchlorate exposure. It demonstrated:

- Gene Regulation : Significant up-regulation of genes involved in osmoprotectant transport and down-regulation of redox-sensitive amino acids were noted under prolonged perchlorate exposure conditions .

- Methanogenesis Pathways : The presence of perchlorates influenced methanogenesis-associated regulatory responses, indicating a complex interaction at the biochemical level .

Data Table: Biological Activities of 7-Methyladenosine Perchlorate

Q & A

Q. What protocols ensure safe handling of 7-Methyladenosine Perchlorate in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.